molecular formula C22H22N4O2 B2819374 1-benzyl-7-methyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900873-93-0

1-benzyl-7-methyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2819374
CAS No.: 900873-93-0
M. Wt: 374.444
InChI Key: JSZBXKWIUAXSID-UHFFFAOYSA-N
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Description

1-Benzyl-7-methyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a structurally complex heterocyclic compound featuring a pyrido-pyrrolo-pyrimidine core. This molecule is characterized by a benzyl group at position 1, a methyl group at position 7, a ketone at position 4, and an N-propyl carboxamide substituent at position 2. Its synthesis likely follows protocols analogous to those described for related carboxamide derivatives, such as hydrolysis of methyl esters under basic conditions (e.g., lithium hydroxide in methanol) .

Properties

IUPAC Name

6-benzyl-12-methyl-2-oxo-N-propyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-3-11-23-21(27)18-12-17-20(25(18)14-16-7-5-4-6-8-16)24-19-10-9-15(2)13-26(19)22(17)28/h4-10,12-13H,3,11,14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZBXKWIUAXSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C=CC(=CN4C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Positional Methyl Groups : The 7-methyl substitution (target compound) contrasts with 9-methyl derivatives (e.g., ), which could influence ring conformation and intermolecular interactions.
  • Synthetic Accessibility : Derivatives with simpler N-alkyl groups (e.g., propyl) may exhibit higher synthetic yields compared to those requiring coupling with aromatic amines .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is anticipated to be lower than derivatives with aromatic carboxamide substituents (e.g., 1-naphthyl, logP ~3.5–4.0 estimated) but higher than polar analogs like 3-methoxypropyl derivatives (logP ~2.0–2.5) .
  • Solubility : The N-propyl group may enhance aqueous solubility compared to N-benzyl or N-naphthyl analogs, as seen in the lower logSw (-3.14) of N-benzyl derivatives .

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